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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593411 Get Quote

[Sophoraflavanone H, a complex polyphenol with promising antimicrobial and antitumor

properties, has been successfully synthesized in a stereocontrolled manner. This application

note provides a detailed protocol for the total synthesis, based on the pioneering work of

Murakami et al., intended for researchers in synthetic chemistry and drug development.]

Sophoraflavanone H is a natural product characterized by a unique hybrid structure,

incorporating a 2,3-diaryl-2,3-dihydrobenzofuran moiety linked to a flavanone ring. Its intricate

architecture and significant biological activities have made it a compelling target for total

synthesis. The strategy outlined below, developed by Murakami et al., employs a rhodium-

catalyzed asymmetric C-H insertion to construct the dihydrobenzofuran core and a selective

oxy-Michael reaction to form the flavanone ring.[1][2][3] This protocol offers a roadmap for the

laboratory synthesis of Sophoraflavanone H and its analogues for further investigation.

I. Quantitative Data Summary
The following table summarizes the key quantitative data for the intermediates and the final

product in the total synthesis of Sophoraflavanone H.
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II. Experimental Protocols
A. Synthesis of the Dihydrobenzofuran Moiety
1. Synthesis of Diazoacetate (8): To a solution of the corresponding carboxylic acid (1.0 eq) in

anhydrous dichloromethane (0.2 M) at 0 °C under an argon atmosphere, oxalyl chloride (1.5

eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The

mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced

pressure. The resulting acid chloride is dissolved in anhydrous acetonitrile (0.2 M) and added

dropwise to a solution of trimethylsilyldiazomethane (2.0 M in hexanes, 2.0 eq) in anhydrous

acetonitrile (0.1 M) at 0 °C. The reaction mixture is stirred at the same temperature for 1 hour.

The solvent is evaporated, and the residue is purified by silica gel column chromatography (n-

hexane/ethyl acetate = 4:1) to afford the diazoacetate 8.

2. Rh-catalyzed Asymmetric C-H Insertion (Formation of 13b): To a solution of the diazoacetate

8 (1.0 eq) in anhydrous 1,2-dichloroethane (0.01 M) is added Rh₂(S-PTPA)₄ (0.01 eq). The

mixture is stirred at 40 °C for 12 hours under an argon atmosphere. After cooling to room

temperature, the solvent is evaporated under reduced pressure. The residue is purified by silica

gel column chromatography (n-hexane/ethyl acetate = 9:1 to 4:1) to yield the

dihydrobenzofuran derivative 13b.

B. Synthesis of the Flavanone Moiety
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1. Aldol Condensation to form Chalcone (21): To a solution of 2',4',6'-trihydroxyacetophenone

(1.0 eq) and 4-(prenyloxy)benzaldehyde (1.1 eq) in ethanol (0.2 M) is added a 50% aqueous

solution of potassium hydroxide (5.0 eq). The reaction mixture is stirred at room temperature

for 24 hours. The mixture is then poured into ice water and acidified with 1 M HCl. The resulting

precipitate is collected by filtration, washed with water, and dried under vacuum. The crude

product is purified by recrystallization from ethanol to give the chalcone 21.

2. Oxy-Michael Cyclization to form Flavanone (23): The chalcone 21 (1.0 eq) is dissolved in

methanol (0.1 M), and sodium acetate (3.0 eq) is added. The mixture is refluxed for 8 hours.

After cooling to room temperature, the solvent is removed under reduced pressure. The residue

is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried

over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel

column chromatography (n-hexane/ethyl acetate = 9:1) to afford the flavanone 23.

C. Coupling and Final Deprotection
1. Coupling of the Two Moieties: The detailed procedure for the coupling of the

dihydrobenzofuran and flavanone moieties involves several steps including functional group

manipulations and a Suzuki-Miyaura coupling reaction, as described in the supporting

information of the original publication.

2. Global Deprotection to Yield Sophoraflavanone H (1): To a solution of the fully protected

precursor in anhydrous dichloromethane (0.01 M) at -78 °C is added boron trichloride (1.0 M in

dichloromethane, 10.0 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and

then allowed to warm to 0 °C and stirred for an additional 2 hours. The reaction is quenched by

the slow addition of methanol. The solvent is removed under reduced pressure, and the residue

is purified by preparative high-performance liquid chromatography (HPLC) to afford

Sophoraflavanone H (1).

III. Visualization of the Synthetic Workflow
The following diagram illustrates the key stages in the total synthesis of Sophoraflavanone H.
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Caption: Synthetic workflow for the total synthesis of Sophoraflavanone H.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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